Cas no 382628-82-2 ((4-Methylpyridin-2-yl)(3-nitrophenyl)methanone)
(4-Methylpyridin-2-yl)(3-nitrophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone
- 4-Methyl-2-(3-nitrobenzoyl)pyridine
- 382628-82-2
- MFCD00602610
- AKOS016018885
- (4-methylpyridin-2-yl)-(3-nitrophenyl)methanone
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- MDL: MFCD00602610
- Inchi: 1S/C13H10N2O3/c1-9-5-6-14-12(7-9)13(16)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3
- InChI Key: YWZIHTBTUKEGLG-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C=CN=1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.06914219Da
- Monoisotopic Mass: 242.06914219Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 75.8Ų
(4-Methylpyridin-2-yl)(3-nitrophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB363051-1 g |
4-Methyl-2-(3-nitrobenzoyl)pyridine, 97%; . |
382628-82-2 | 97% | 1g |
€954.60 | 2023-04-26 | |
| abcr | AB363051-2 g |
4-Methyl-2-(3-nitrobenzoyl)pyridine, 97%; . |
382628-82-2 | 97% | 2g |
€1400.00 | 2023-04-26 | |
| Fluorochem | 202934-1g |
4-Methyl-2-(3-nitrobenzoyl)pyridine |
382628-82-2 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202934-2g |
4-Methyl-2-(3-nitrobenzoyl)pyridine |
382628-82-2 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202934-5g |
4-Methyl-2-(3-nitrobenzoyl)pyridine |
382628-82-2 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| abcr | AB363051-1g |
4-Methyl-2-(3-nitrobenzoyl)pyridine, 97%; . |
382628-82-2 | 97% | 1g |
€953.10 | 2025-04-19 | |
| abcr | AB363051-2g |
4-Methyl-2-(3-nitrobenzoyl)pyridine, 97%; . |
382628-82-2 | 97% | 2g |
€1398.60 | 2025-04-19 | |
| Ambeed | A662393-1g |
(4-Methylpyridin-2-yl)(3-nitrophenyl)methanone |
382628-82-2 | 97% | 1g |
$371.0 | 2025-04-19 |
(4-Methylpyridin-2-yl)(3-nitrophenyl)methanone Suppliers
(4-Methylpyridin-2-yl)(3-nitrophenyl)methanone Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone
The Compound CAS No. 382628-82-2: (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone
The compound CAS No. 382628-82-2, commonly referred to as (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a pyridine ring with a nitrophenyl group, creating a versatile platform for further chemical modifications and functionalizations.
Recent studies have highlighted the potential of (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its ability to act as a building block for constructing conjugated systems, which are essential for applications in semiconductors and optoelectronic devices. The presence of the nitro group on the phenyl ring introduces electron-withdrawing effects, enhancing the compound's electronic properties and making it suitable for use in high-performance materials.
In addition to its role in materials science, (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone has also gained attention in the field of medicinal chemistry. Its structural features make it a promising candidate for drug design, particularly in the development of compounds targeting specific biological pathways. Recent research has focused on its potential as a lead compound for anti-cancer therapies, where its ability to modulate cellular signaling pathways has shown promising results.
The synthesis of (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency and selectivity of the synthesis process, enabling researchers to produce the compound in larger quantities for both academic and industrial applications.
One of the most exciting developments involving (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone is its application in nanotechnology. Scientists have successfully utilized this compound as a precursor for the synthesis of graphene-like materials, which exhibit exceptional electrical and mechanical properties. These materials hold great promise for revolutionizing industries such as energy storage, electronics, and aerospace.
Furthermore, (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone has been investigated for its role in catalysis. Its ability to act as a ligand in metal-catalyzed reactions has opened new avenues for asymmetric synthesis and enantioselective processes. This property makes it an invaluable tool in the production of chiral pharmaceuticals and fine chemicals.
Recent advancements in computational chemistry have also contributed to our understanding of (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone's properties. By employing density functional theory (DFT) calculations, researchers have been able to predict its electronic structure and reactivity under various conditions. These insights have facilitated the design of more efficient synthetic routes and optimized its performance in different applications.
In conclusion, (4-Methylpyridin-2-yl)(3-nitrophenyl)methanone is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of next-generation materials and technologies. As research continues to uncover new possibilities for this compound, its impact on various industries is expected to grow significantly.
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